molecular formula C18H10Cl2N2O B2864633 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile CAS No. 338964-12-8

2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile

Cat. No.: B2864633
CAS No.: 338964-12-8
M. Wt: 341.19
InChI Key: SGIRGFMSXGTZDN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a phenyl group, a dichlorophenoxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions: The phenyl group and the dichlorophenoxy group are introduced through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, amines, and alcohols are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in regulating plant development and stress tolerance.

    2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Exhibits antiviral activity and is used in antiviral research.

Uniqueness

2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-16-7-6-15(9-17(16)20)23-18-13(10-21)8-14(11-22-18)12-4-2-1-3-5-12/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRGFMSXGTZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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